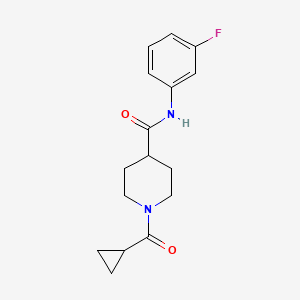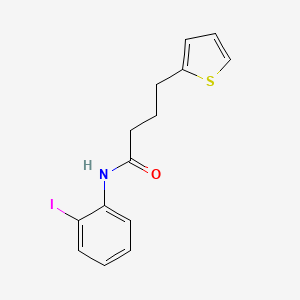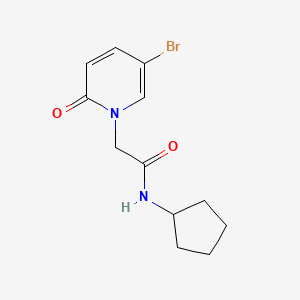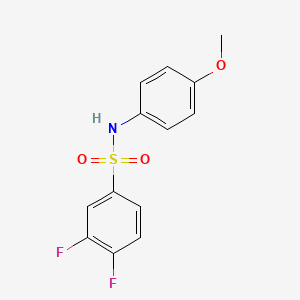![molecular formula C24H23FN4O3S B7476990 N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(diethylsulfamoyl)-2-fluorobenzamide](/img/structure/B7476990.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(diethylsulfamoyl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(diethylsulfamoyl)-2-fluorobenzamide, also known as KU-55933, is a potent and selective inhibitor of the protein kinase ATM (ataxia-telangiectasia mutated). ATM is a serine/threonine kinase that plays a critical role in the DNA damage response (DDR) pathway. The DDR pathway is responsible for detecting and repairing damaged DNA, which is essential for maintaining genomic stability and preventing the development of cancer.
作用機序
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(diethylsulfamoyl)-2-fluorobenzamide acts as a potent and selective inhibitor of ATM by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets in the DDR pathway, leading to the inhibition of DNA repair and cell cycle arrest.
Biochemical and Physiological Effects:
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(diethylsulfamoyl)-2-fluorobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as sensitize them to chemotherapy and radiation therapy. N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(diethylsulfamoyl)-2-fluorobenzamide has also been shown to enhance the efficacy of PARP inhibitors in cancer cells with defects in DNA repair pathways.
実験室実験の利点と制限
One of the main advantages of N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(diethylsulfamoyl)-2-fluorobenzamide is its high selectivity and potency for ATM. This makes it an ideal tool compound for studying the role of ATM in the DDR pathway. However, one of the limitations of N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(diethylsulfamoyl)-2-fluorobenzamide is its poor solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research involving N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(diethylsulfamoyl)-2-fluorobenzamide. One area of interest is the development of more potent and selective inhibitors of ATM, which could be used as potential cancer therapeutics. Another area of interest is the identification of biomarkers that could be used to predict the response to ATM inhibitors in cancer patients. Finally, the role of ATM in other cellular processes beyond the DDR pathway, such as metabolism and immunity, could be further explored using N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(diethylsulfamoyl)-2-fluorobenzamide as a tool compound.
In conclusion, N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(diethylsulfamoyl)-2-fluorobenzamide is a potent and selective inhibitor of ATM that has been extensively used as a tool compound in scientific research to study the DDR pathway. It has a wide range of biochemical and physiological effects and has potential applications in cancer therapy. Further research is needed to fully understand the role of ATM in cancer and other cellular processes.
合成法
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(diethylsulfamoyl)-2-fluorobenzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-(1H-benzimidazol-2-yl)aniline, which is then reacted with 5-(diethylsulfamoyl)-2-fluorobenzoyl chloride to yield N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(diethylsulfamoyl)-2-fluorobenzamide. The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(diethylsulfamoyl)-2-fluorobenzamide has been optimized to achieve high yields and purity.
科学的研究の応用
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(diethylsulfamoyl)-2-fluorobenzamide has been extensively used as a tool compound in scientific research to study the role of ATM in the DDR pathway. It has been used to investigate the molecular mechanisms underlying the response to DNA damage, as well as the role of ATM in other cellular processes such as cell cycle regulation and apoptosis.
特性
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(diethylsulfamoyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3S/c1-3-29(4-2)33(31,32)18-13-14-20(25)19(15-18)24(30)26-17-11-9-16(10-12-17)23-27-21-7-5-6-8-22(21)28-23/h5-15H,3-4H2,1-2H3,(H,26,30)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPYCNNCSYWOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(diethylsulfamoyl)-2-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[[1-(3,4-difluorophenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate](/img/structure/B7476918.png)
![N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide](/img/structure/B7476922.png)

![4-[3-(Methoxymethyl)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476931.png)


![4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7476956.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-(dimethylsulfamoyl)benzamide](/img/structure/B7476957.png)
![N-(2,3-dihydro-1H-inden-5-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476962.png)

![4-[[1-(4-Chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-7-methylchromen-2-one](/img/structure/B7476983.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide](/img/structure/B7477000.png)